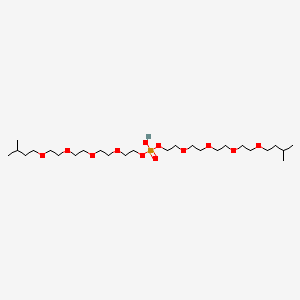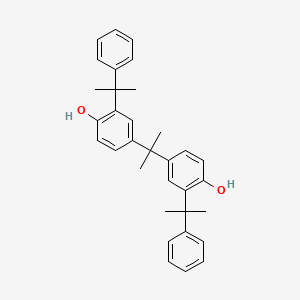
Phenol, 4,4'-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-], also known as Bisphenol A, is an organic synthetic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are materials found in a variety of consumer goods, including water bottles, food containers, and medical devices .
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is typically synthesized through the condensation reaction of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with phenol to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phenol and acetone are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the condensation reaction. The resulting product is purified through distillation and crystallization to obtain high-purity Bisphenol A .
化学反応の分析
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, and halogenated derivatives
科学的研究の応用
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Investigated for its potential role in the development of certain diseases, such as cancer and diabetes.
作用機序
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] involves its interaction with estrogen receptors in the body. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This can lead to various biological effects, including alterations in gene expression and disruption of endocrine functions .
類似化合物との比較
Similar Compounds
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Comparison
Compared to its analogs, Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is unique due to its widespread use and extensive research on its health effects. While Bisphenol S and Bisphenol F are also used in the production of plastics, they are considered to be less effective in mimicking estrogen and have different toxicological profiles. Bisphenol AF, on the other hand, has a higher thermal stability but is less commonly used .
特性
CAS番号 |
62764-03-8 |
|---|---|
分子式 |
C33H36O2 |
分子量 |
464.6 g/mol |
IUPAC名 |
4-[2-[4-hydroxy-3-(2-phenylpropan-2-yl)phenyl]propan-2-yl]-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H36O2/c1-31(2,25-17-19-29(34)27(21-25)32(3,4)23-13-9-7-10-14-23)26-18-20-30(35)28(22-26)33(5,6)24-15-11-8-12-16-24/h7-22,34-35H,1-6H3 |
InChIキー |
NFGRQNKRGWZGGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)C(C)(C)C3=CC(=C(C=C3)O)C(C)(C)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


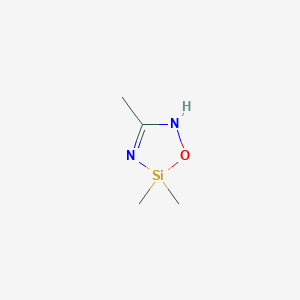
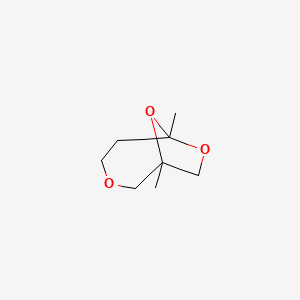
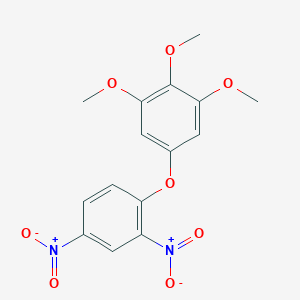
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
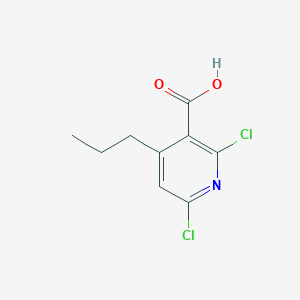
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
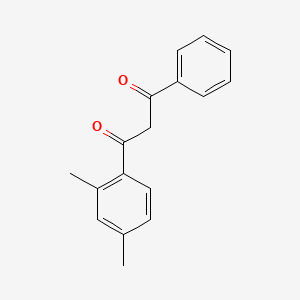
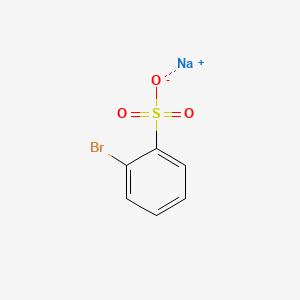
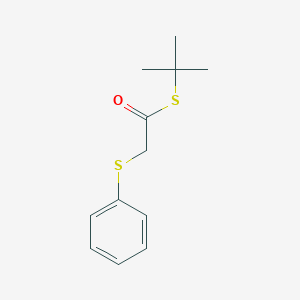
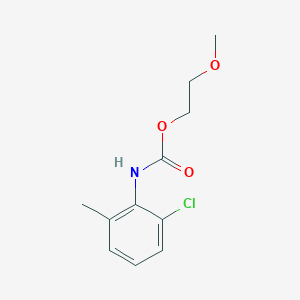
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

